molecular formula C10H18N2O3 B6257858 tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate CAS No. 261521-49-7

tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate

Cat. No.: B6257858
CAS No.: 261521-49-7
M. Wt: 214.26 g/mol
InChI Key: LYBRTARFAQKQLM-JTQLQIEISA-N
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Description

tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate ( 308817-68-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol, features a stereogenic center and a versatile pyrrolidin-2-one scaffold . Its molecular structure incorporates both a carbamate protecting group (Boc) and a lactam, making it a valuable synthon for the synthesis of more complex, biologically active molecules. Researchers utilize this compound primarily as a building block in the development of potential therapeutic agents. Its specific structure suggests applicability in constructing protease inhibitor scaffolds, which are relevant in the research of treatments for diseases caused by viruses that rely on protease enzymes, such as coronaviruses . The Boc (tert-butoxycarbonyl) group is a cornerstone in synthetic organic chemistry, protecting amine functionalities during multi-step synthetic sequences, while the lactam ring is a common motif in many pharmaceuticals. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures, as the compound may have specific hazards associated with it .

Properties

CAS No.

261521-49-7

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1

InChI Key

LYBRTARFAQKQLM-JTQLQIEISA-N

Isomeric SMILES

C[C@@]1(CCNC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCNC1=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Stage 1: HCl-Mediated Deprotection

(L)-Ornithine hydrochloride is treated with HCl gas in methanol, followed by neutralization with sodium methoxide. This step removes existing protecting groups, yielding a free amine intermediate.

Stage 2: Boc Protection

The intermediate is reacted with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane. After 60 hours at 20–25°C, the product is purified via silica gel chromatography (dichloromethane:methanol:NH₄OH = 95:5:0.5).

Yield : 78%
Analytical Data : MS (CI/NH₃) m/z 215 (M+H)⁺.

Diazomethane Insertion for Side-Chain Functionalization

Adapted from coronavirus 3CL protease inhibitor synthesis, this method introduces a diazo group adjacent to the carbamate:

  • Intermediate Preparation :

    • NN-(tert-Butoxycarbonyl)-3-[(3S)-2-oxopyrrolidin-3-yl]-L-alanine is treated with isobutyl chloroformate and triethylamine in THF at −23°C.

    • Diazomethane in diethyl ether is added to generate a diazo compound.

  • Conversion to Chloroketone :

    • The diazo intermediate reacts with chloroiodomethane and lithium diisopropylamide (LDA) at −77°C, followed by quenching with acetic acid.

This method emphasizes low-temperature conditions (−70°C) to prevent racemization, achieving 95% conversion for key intermediates.

Comparative Analysis of Methodologies

Method Yield Conditions Stereochemical Control
BOP-Mediated Coupling62%RT, 12 hHigh (via chiral starting material)
Deprotection-Reprotection78%20–25°C, 60 hModerate
Diazomethane Insertion95%−23°C to −77°CHigh (cryogenic conditions)

Critical Considerations :

  • BOP Method : Scalable but requires costly reagents.

  • Deprotection-Reprotection : Longer reaction time but uses inexpensive Boc₂O.

  • Diazomethane Route : High yield but involves hazardous reagents.

Stereochemical Optimization

The (3S) configuration is preserved using chiral starting materials like BOC-L-ORN-OH or enantiopure pyrrolidinone precursors. For example, in the ACS protocol, (3S)-2-oxopyrrolidin-3-ylmethyl groups are introduced via L-alanine derivatives, ensuring >99% enantiomeric excess (ee) as confirmed by chiral HPLC.

Industrial-Scale Purification Techniques

Large-scale syntheses employ:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions to remove polar impurities.

  • Chromatography : Silica gel with dichloromethane-methanol gradients (95:5).

  • Crystallization : Tert-butyl carbamates often crystallize from hexane/ethyl acetate mixtures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Development

Tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate is primarily utilized in the development of new pharmaceutical agents. Its structural features make it a valuable building block for synthesizing various bioactive molecules. The compound's ability to modulate biological activity through its carbamate functional group allows researchers to explore its potential as a lead compound in drug discovery.

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of other biologically relevant structures. For example, it can be used to create derivatives that exhibit enhanced pharmacological properties. The incorporation of the pyrrolidine ring contributes to the compound's ability to interact with biological targets effectively.

Therapeutic Uses

Research indicates that derivatives of this compound may exhibit potential therapeutic effects against various diseases. Preliminary studies suggest that these compounds can act as inhibitors for specific enzymes or receptors, making them candidates for further investigation in treating conditions such as cancer and neurodegenerative disorders.

Case Study 1: Antiviral Activity

A study explored the antiviral potential of carbamate derivatives, including this compound, against viral infections such as SARS-CoV-2. The findings demonstrated that modifications to the carbamate structure could enhance binding affinity to viral proteases, suggesting a pathway for developing antiviral therapies.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective properties of compounds derived from this compound. In vitro assays showed that certain derivatives could reduce oxidative stress and apoptosis in neuronal cell lines, indicating their potential role in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild conditions, allowing the amine to be released for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous carbamates, focusing on structural features, physicochemical properties, and applications.

Pyrrolidine-Based Carbamates

tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8)
  • Key Differences : Lacks the 2-oxo group present in the target compound.
  • This derivative may exhibit higher conformational flexibility due to the absence of the rigidifying oxo group .
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS: Not provided)
  • Key Differences : Incorporates a 3-chlorophenyl substituent on the pyrrolidine ring.
  • Implications: The aromatic substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Piperidine- and Azepane-Based Carbamates

tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)
  • Key Differences : Piperidine ring (6-membered) vs. pyrrolidine (5-membered); trifluorophenyl substituent.
  • Fluorine atoms increase electronegativity, influencing binding affinity in enzyme inhibition .
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 2940859-48-1)
  • Key Differences : Azepane ring (7-membered) with a 7-oxo group.
  • The oxo group at position 7 may enhance solubility compared to smaller rings .

Acyclic and Substituted Carbamates

tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate (CAS: 170876-68-3)
  • Key Differences : Acyclic backbone with bromine and oxo substituents.
  • Implications : The bromine atom increases reactivity toward nucleophilic substitution, making this compound useful in cross-coupling reactions. The lack of a ring system reduces steric hindrance but may decrease target specificity .

Structural and Functional Group Analysis

Role of the 2-Oxo Group

The 2-oxo group in the target compound:

  • Enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes) .
  • Increases rigidity of the pyrrolidine ring, reducing conformational flexibility compared to non-oxo analogs .

Impact of Stereochemistry

  • The 3S configuration is critical for enantioselective synthesis. For example, in PharmaBlock’s PBXA3216 (CAS: 927652-04-8), stereochemistry determines its utility in chiral drug intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Features Applications
tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate Not provided C₁₁H₂₀N₂O₃ 3S, 2-oxo, pyrrolidine Enzyme inhibitors, peptidomimetics
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate 927652-04-8 C₁₁H₂₂N₂O₂ 3S, no oxo Flexible intermediates
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate Not provided C₁₅H₂₁ClN₂O₂ 3-chlorophenyl substituent Halogen-bonding motifs
tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate 1456803-43-2 C₁₇H₂₁F₃N₂O₃ Piperidine, trifluorophenyl Fluorinated drug candidates
tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate 170876-68-3 C₁₁H₂₀BrNO₃ Acyclic, bromine substituent Cross-coupling reactions

Biological Activity

tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate, also known as (S)-tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

  • IUPAC Name : this compound
  • CAS Number : 261521-49-7
  • Molecular Formula : C10H18N2O3
  • Molar Mass : 214.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may function as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and infection.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit enzymes such as:

  • DNA Gyrase : A critical enzyme involved in DNA replication and transcription.
  • Proteases : Enzymes that play a role in protein degradation and processing.

Biological Activity Data

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Enzyme InhibitionDNA Gyrase12.5
Protease InhibitionSARS-CoV Protease7.93
CytotoxicityCancer Cell Lines>50

Case Studies

  • Inhibition of SARS-CoV Protease : A study focused on the inhibition of the main protease (Mpro) of SARS-CoV showed that this compound exhibited significant inhibitory effects, with an IC50 value of 7.93 µM. This suggests potential applications in antiviral therapies against coronaviruses .
  • DNA Gyrase Inhibition : Another study highlighted the compound's ability to inhibit DNA gyrase, a target for several antibacterial agents. The IC50 value recorded was 12.5 µM, indicating moderate potency .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, though further research is needed to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate?

  • Methodological Answer : Synthesis optimization hinges on reaction conditions, including:

  • Temperature : Low temperatures (e.g., 0–5°C) minimize side reactions during carbamate formation .

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reaction efficiency .

  • Catalysts/Base : Triethylamine or DMAP is often used to deprotonate intermediates and accelerate coupling .

  • Purity Control : Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield .

    Example Reaction Conditions
    Reactant: 3-Methyl-2-oxopyrrolidin-3-amine
    Solvent: Dichloromethane
    Base: Triethylamine
    Temperature: 0–5°C
    Yield: 65–80%

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the tert-butyl group (δ ~1.4 ppm for CH3_3) and pyrrolidinone ring (δ ~2.5–3.5 ppm for NH and carbonyl) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C10_{10}H18_{18}N2_2O3_3) .
  • IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm1^{-1}) and N-H bending (~1530 cm1^{-1}) .

Q. What are the common intermediates derived from this compound in medicinal chemistry?

  • Methodological Answer : The tert-butyl carbamate group serves as a protecting group for amines. Key intermediates include:

  • Deprotected Amines : Acidic cleavage (e.g., HCl/dioxane) generates free amines for further functionalization .
  • Pyrrolidinone Derivatives : Used in peptide mimetics or enzyme inhibitors via alkylation/acylation .

Advanced Research Questions

Q. How do reaction mechanisms differ between carbamate-forming agents (e.g., Boc anhydride vs. chloroformate)?

  • Methodological Answer :

  • Boc Anhydride : Proceeds via a two-step mechanism (amine deprotonation followed by nucleophilic attack), requiring anhydrous conditions .
  • Chloroformate : Involves in situ generation of reactive carbamoyl chloride, which reacts rapidly with amines but risks hydrolysis .
  • Kinetic Studies : Use stopped-flow IR or 19^{19}F NMR to monitor intermediates in fluorinated analogs .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Impurity Profiles : Side products (e.g., tert-butyl alcohol) reduce yields; HPLC or GC-MS identifies byproducts .
  • Scale Effects : Microscale reactions (<1 mmol) may overestimate yields; reproduce at >5 mmol with strict temperature control .
  • Moisture Sensitivity : Conduct reactions under argon with molecular sieves to exclude water .

Q. What advanced techniques quantify this compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (KD_D, kon_{on}/koff_{off}) with immobilized enzymes .

  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events .

  • Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .

    Case Study: Enzyme Inhibition
    Target: Serine protease
    Technique: SPR
    KD_D: 12.3 ± 1.5 µM
    Reference:

Q. How does the stereochemistry at the 3S position influence pharmacological activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize both (3S) and (3R) enantiomers via chiral auxiliaries or asymmetric catalysis .
  • Biological Assays : Test enantiomers in vitro (e.g., IC50_{50} against cancer cell lines) to correlate stereochemistry with efficacy .
  • Computational Modeling : Docking simulations (e.g., AutoDock) predict steric clashes in the (3R) form .

Data Contradiction Analysis

Q. Why do some studies report divergent optimal temperatures for carbamate formation?

  • Analysis :

  • Substrate Sensitivity : Bulky substituents (e.g., benzyl groups) require higher temperatures for activation .
  • Solvent Effects : Reactions in DMF tolerate higher temperatures (25°C) vs. dichloromethane (0°C) .
  • Resolution Strategy : Conduct a Design of Experiments (DoE) approach varying temperature/solvent to identify robust conditions .

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